(+)-Indacrinone is a chiral compound recognized for its pharmacological properties, particularly as a loop diuretic. It is primarily utilized in the management of hypertension and gout due to its ability to decrease the reabsorption of uric acid in the kidneys. The compound features a complex molecular structure characterized by multiple chlorine atoms and a phenyl group, contributing to its biological activity and therapeutic potential.
Indacrinone is classified as a loop diuretic, belonging to the broader category of diuretics that act on the renal tubules to promote the excretion of water and electrolytes. It is particularly effective in patients with conditions such as hypertension and gout, where fluid retention and high uric acid levels are prevalent. The compound's structure includes two chlorine atoms and a phenylacetyl moiety, which are crucial for its activity .
The synthesis of (+)-Indacrinone involves several key steps:
This multi-step synthesis can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
The molecular formula of (+)-Indacrinone is , with a molar mass of approximately . The compound features a unique arrangement that includes:
The stereochemistry is significant as it exists as two enantiomers, with the (R)-enantiomer being pharmacologically active while the (S)-enantiomer serves to mitigate some side effects associated with uric acid retention .
(+)-Indacrinone participates in various chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The mechanism of action for (+)-Indacrinone primarily involves its role as a loop diuretic. It inhibits sodium reabsorption in the ascending limb of the loop of Henle in the kidneys, leading to increased excretion of sodium and water. This action reduces blood volume and subsequently lowers blood pressure.
The (R)-enantiomer exhibits diuretic effects while the (S)-enantiomer enhances uric acid secretion, thereby counteracting potential side effects associated with uric acid retention .
(+)-Indacrinone has significant applications in medicinal chemistry due to its diuretic properties. It is used in clinical settings for managing hypertension and fluid retention associated with heart failure or renal impairment. Additionally, research continues into its potential roles in treating other conditions related to fluid imbalance and electrolyte disturbances.
(+)-Indacrinone emerged from Merck & Co.’s research program seeking diuretics without hyperuricemic side effects. The racemic indacrinone (MK-196), synthesized in 1977, demonstrated potent loop diuretic activity in preclinical models. Initial studies in Cebus monkeys and humans revealed a critical finding: while the racemate showed transient uricosuria, chronic use caused hyperuricemia due to compensatory tubular reabsorption post-diuresis [1] [4].
In 1981, clinical studies in healthy volunteers demonstrated that altering the enantiomer ratio of indacrinone could modulate uric acid handling. A 1:4 mixture of (-)- to (+)-enantiomer maintained serum urate neutrality ("isouricemia") after 7 days of treatment, while a 1:8 ratio reduced mean serum urate by 13% [1]. This foundational work proved that enriching (+)-indacrinone relative to its (-)-counterpart could decouple natriuresis from hyperuricemia—a pivotal milestone in rational diuretic design [1] [4].
Table 1: Key Milestones in (+)-Indacrinone Development
Year | Development | Significance |
---|---|---|
1977 | Synthesis of racemic indacrinone (MK-196) | Demonstrated superior potency and longer action vs. furosemide in natriuresis |
1981 | Clinical enantiomer ratio studies | Established 1:4 [(-):(+)] ratio for isouricemia in humans |
1982 | Mechanistic studies in primates | Confirmed distinct uricosuric/natriuretic activities reside in separate enantiomers |
1984 | Optimization of enantiomer ratios (1:4–1:9) | Validated ratios preserving natriuresis while enhancing urate lowering |
Indacrinone’s chiral center confers diametrically opposed effects on urate transport in its enantiomers:
Table 2: Enantiomer-Specific Pharmacological Activities
Property | (R)-(-)-Indacrinone | (S)-(+)-Indacrinone |
---|---|---|
Primary Action | Natriuretic (Loop diuretic) | Uricosuric |
Potency | High (10x > (+) for diuresis) | Low diuretic, high uricosuric |
Effect on Uric Acid | Hyperuricemic | Hypouricemic |
Molecular Target | NKCC2 (Loop of Henle) | URAT1 (Proximal tubule) |
The therapeutic breakthrough came with non-racemic formulations. Human trials proved that a 1:4 ratio [(-):(+)] achieved isouricemia, while a 1:8 ratio enhanced urate excretion by 13% without compromising natriuresis [1]. Further refinement suggested an optimal range of 1:4–1:9, where sufficient (+)-enantiomer blocks urate reabsorption, countering the (-)-enantiomer’s hyperuricemic tendency [1] [4]. This stereoselectivity highlighted chirality as a tool to "edit" drug profiles—a concept later applied to drugs like levocetirizine.
(+)-Indacrinone’s development occurred amid efforts to create "polyvalent diuretics" that concurrently address sodium retention and hyperuricemia. Prior diuretics like thiazides and furosemide exacerbated gout risk due to urate retention, limiting utility in hypertensive or heart failure patients with comorbid hyperuricemia [3] [4].
Comparative Advantages:
Table 3: Evolution of Diuretics with Uricosuric Properties
Class/Compound | Diuretic Efficacy | Uric Acid Handling | Clinical Limitation |
---|---|---|---|
Thiazides | Moderate | Retention (↑ SUA) | Gout exacerbation |
Furosemide | High | Retention (↑ SUA) | Hyperuricemia in chronic use |
Probenecid | None | Excretion (↓ SUA) | No diuretic activity |
Indacrinone (1:4) | High | Neutral (↔ SUA) | Requires precise enantiomer ratio |
Indacrinone (1:8) | High | Excretion (↓ SUA) | Optimized for hyperuricemic patients |
Legacy and Impact:Though not commercialized, (+)-indacrinone’s enantiomer optimization strategy validated three principles:
This approach influenced later diuretics like torasemide and inspired chiral switches across therapeutic areas.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3